Cas no 532407-09-3 ((prop-2-en-1-yl)(pyridin-4-yl)methylamine)

Technical Introduction: (Prop-2-en-1-yl)(pyridin-4-yl)methylamine is a versatile amine derivative featuring both an allyl (prop-2-en-1-yl) and a pyridin-4-yl functional group. This structure imparts reactivity suitable for applications in organic synthesis, particularly in the formation of heterocyclic compounds or as a building block for pharmaceuticals and agrochemicals. The pyridine moiety enhances stability and potential coordination properties, while the allyl group offers opportunities for further functionalization via cross-coupling or polymerization reactions. Its bifunctional nature makes it valuable in medicinal chemistry for designing bioactive molecules. The compound is typically handled under inert conditions due to the reactivity of the allyl group. Suitable for research and industrial use where tailored amine intermediates are required.
(prop-2-en-1-yl)(pyridin-4-yl)methylamine structure
532407-09-3 structure
Product name:(prop-2-en-1-yl)(pyridin-4-yl)methylamine
CAS No:532407-09-3
MF:C9H12N2
MW:148.20498
CID:1021392
PubChem ID:4717880

(prop-2-en-1-yl)(pyridin-4-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N-(Pyridin-4-ylmethyl)prop-2-en-1-amine
    • 4-Pyridinemethanamine,N-2-propenyl-(9CI)
    • N-(4-pyridinylmethyl)-2-propen-1-amine(SALTDATA: FREE)
    • AC1NG32I
    • N-(4-Pyridinylmethyl)-2-propen-1-amine
    • STK513136
    • SureCN5228599
    • SCHEMBL5228599
    • (prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine
    • 532407-09-3
    • AKOS000224162
    • BS-38091
    • PROP-2-EN-1-YL(PYRIDIN-4-YLMETHYL)AMINE
    • MFCD07406234
    • DTXSID20405917
    • SB53907
    • (prop-2-en-1-yl)(pyridin-4-yl)methylamine
    • MDL: MFCD07406234
    • Inchi: InChI=1S/C9H12N2/c1-2-5-11-8-9-3-6-10-7-4-9/h2-4,6-7,11H,1,5,8H2
    • InChI Key: GGOUTYNXVCBZGL-UHFFFAOYSA-N
    • SMILES: C=CCNCC1=CC=NC=C1

Computed Properties

  • Exact Mass: 148.10000
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 245.3±20.0 °C at 760 mmHg
  • Flash Point: 102.2±21.8 °C
  • Refractive Index: 1.521
  • PSA: 24.92000
  • LogP: 1.74810
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(prop-2-en-1-yl)(pyridin-4-yl)methylamine Security Information

(prop-2-en-1-yl)(pyridin-4-yl)methylamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(prop-2-en-1-yl)(pyridin-4-yl)methylamine PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM282745-5g
N-(Pyridin-4-ylmethyl)prop-2-en-1-amine
532407-09-3 95%
5g
$426 2021-08-18
TRC
P769023-500mg
(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine
532407-09-3
500mg
$ 80.00 2022-06-03
Crysdot LLC
CD11109730-5g
N-(Pyridin-4-ylmethyl)prop-2-en-1-amine
532407-09-3 95+%
5g
$452 2024-07-17
Chemenu
CM282745-5g
N-(Pyridin-4-ylmethyl)prop-2-en-1-amine
532407-09-3 95%
5g
$151 2022-06-11
TRC
P769023-50mg
(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine
532407-09-3
50mg
$ 50.00 2022-06-03
Fluorochem
075412-1g
N-(4-Pyridinylmethyl)-2-propen-1-amine
532407-09-3 95%
1g
£58.00 2022-03-01
A2B Chem LLC
AG22829-1g
N-(Pyridin-4-ylmethyl)prop-2-en-1-amine
532407-09-3 95%
1g
$61.00 2024-04-19
1PlusChem
1P00DD71-1g
4-Pyridinemethanamine,N-2-propenyl-(9CI)
532407-09-3 95%
1g
$61.00 2025-02-26
TRC
P769023-100mg
(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine
532407-09-3
100mg
$ 65.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196153-5g
(Prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine
532407-09-3 98%
5g
¥1154.00 2024-05-10

(prop-2-en-1-yl)(pyridin-4-yl)methylamine Related Literature

Additional information on (prop-2-en-1-yl)(pyridin-4-yl)methylamine

Introduction to (prop-2-en-1-yl)(pyridin-4-yl)methylamine (CAS No. 532407-09-3)

The compound (prop-2-en-1-yl)(pyridin-4-yl)methylamine, identified by the CAS registry number 532407-09-3, is a chemically synthesized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a pyridine ring, an allyl group, and an amine functional group. The combination of these structural elements imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.

Recent studies have highlighted the potential of (prop-2-en-1-yl)(pyridin-4-yl)methylamine as a versatile building block in organic synthesis. Its ability to undergo various types of chemical reactions, including nucleophilic additions, cycloadditions, and coupling reactions, has been extensively explored. For instance, researchers have demonstrated its utility in the construction of complex heterocyclic frameworks, which are highly valued in drug discovery and agrochemical development.

The synthesis of (prop-2-en-1-yl)(pyridin-4-yl)methylamine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the alkylation of pyridine derivatives with allyl halides in the presence of a suitable base. This method has been optimized to minimize side reactions and maximize the formation of the desired product.

In terms of physical properties, (prop-2-en-1-yL)(pyridin-4-yL)methylamine exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and THF is moderate, making it suitable for use in solution-phase reactions. The compound is also relatively stable under ambient conditions but may degrade upon prolonged exposure to light or strong oxidizing agents.

The application of (prop=2-en=1-yL)(pyridin=4-yL)methylamine extends beyond traditional organic synthesis. Recent advancements have explored its role as a catalyst in asymmetric synthesis, where its chiral centers can facilitate the formation of enantioselective products. Additionally, this compound has shown promise in polymer chemistry, serving as a monomer for the synthesis of novel polymeric materials with tailored properties.

From an environmental perspective, the ecological impact of (prop=2-en=1-yL)(pyridin=4-yL)methylamine has been a topic of interest. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by factors such as pH and temperature. However, further research is needed to fully understand its long-term effects on ecosystems and develop strategies for safe disposal.

In conclusion, (prop=2-en=1-yL)(pyridin=4-yL)methylamine (CAS No. 532407=09=3) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in its synthesis and utilization, underscore its importance in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.

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